molecular formula C16H23NO5 B151287 (2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid CAS No. 16966-09-9

(2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid

Cat. No.: B151287
CAS No.: 16966-09-9
M. Wt: 309.36 g/mol
InChI Key: QJYMOTAFFJDTAG-YPMHNXCESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound features a benzyloxycarbonyl (Cbz) protecting group, a tert-butoxy group, and an amino acid backbone, making it a versatile intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available amino acids or their derivatives.

    Protection of Amino Group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine.

    Introduction of tert-Butoxy Group: The tert-butoxy group is introduced via tert-butyl chloroformate (Boc-Cl) under basic conditions.

    Coupling Reactions: The protected amino acid is then coupled with other intermediates using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production often employs flow microreactor systems for the efficient and scalable synthesis of such compounds. These systems allow for precise control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction of the benzyloxycarbonyl group can yield the corresponding amine.

    Substitution: The tert-butoxy group can be substituted under acidic conditions to yield various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) for deprotection of the tert-butoxy group.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Primary amines.

    Substitution: Deprotected amino acids or their derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid serves as a key intermediate for the preparation of peptides and other complex molecules. Its chiral centers make it valuable for asymmetric synthesis.

Biology

The compound is used in the synthesis of enzyme inhibitors and receptor agonists/antagonists, which are crucial for studying biological pathways and mechanisms.

Medicine

In pharmaceutical research, it is employed in the development of new drugs, particularly those targeting specific enzymes or receptors. Its ability to be modified at multiple sites allows for the creation of a wide range of bioactive compounds.

Industry

In the chemical industry, it is used for the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The compound exerts its effects primarily through interactions with enzymes and receptors. The benzyloxycarbonyl group can be cleaved to release the active amine, which then interacts with the target enzyme or receptor. The tert-butoxy group provides steric hindrance, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid: Similar structure but different stereochemistry.

    (2R,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid: Another stereoisomer with distinct properties.

    (2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(methoxy)butanoic acid: Similar but with a methoxy group instead of tert-butoxy.

Uniqueness

The unique combination of the benzyloxycarbonyl and tert-butoxy groups in (2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid provides distinct steric and electronic properties, making it particularly useful in asymmetric synthesis and drug development.

Properties

IUPAC Name

(2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-11(22-16(2,3)4)13(14(18)19)17-15(20)21-10-12-8-6-5-7-9-12/h5-9,11,13H,10H2,1-4H3,(H,17,20)(H,18,19)/t11-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYMOTAFFJDTAG-YPMHNXCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427035
Record name AmbotzZAA1168
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16966-09-9
Record name O-(1,1-Dimethylethyl)-N-[(phenylmethoxy)carbonyl]-L-threonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16966-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AmbotzZAA1168
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Threonine, O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.